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Compound of Interest

Compound Name:
Methyl 2-methylthiazole-4-

carboxylate

Cat. No.: B1316200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a

cornerstone in the edifice of medicinal chemistry. When functionalized with a carboxylate

group, this scaffold gives rise to a class of compounds known as thiazole carboxylates, which

have demonstrated a remarkable breadth of biological activities. This technical guide provides

an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of

thiazole carboxylates, offering valuable insights for professionals engaged in drug discovery

and development.

Core Biological Activities and Therapeutic Potential
Thiazole carboxylate derivatives have emerged as privileged structures in the quest for novel

therapeutic agents, exhibiting a wide spectrum of pharmacological effects. Their versatility has

led to the investigation of these compounds in diverse therapeutic areas, including oncology,

infectious diseases, neurodegenerative disorders, and inflammatory conditions.

Anticancer Activity
A significant body of research has focused on the anticancer potential of thiazole carboxylates.

These compounds have been shown to exert their cytotoxic effects through various

mechanisms, including the inhibition of key enzymes involved in cancer progression and the

disruption of essential cellular processes.
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Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and

metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways

leading to angiogenesis. Several thiazole carboxylate derivatives have been identified as

potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade and

inhibiting tumor-induced angiogenesis.[1]
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Inhibition of Monoacylglycerol Lipase (MAGL)
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Monoacylglycerol lipase (MAGL) is an enzyme that plays a crucial role in the endocannabinoid

system and is implicated in the progression of various cancers. Thiazole-5-carboxylate

derivatives have been developed as selective inhibitors of MAGL, demonstrating potent

anticancer activity.[2][3] By inhibiting MAGL, these compounds modulate lipid signaling

pathways that are vital for tumor growth and survival.
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Antimicrobial Activity
The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery.

Thiazole carboxylates have been synthesized and evaluated for their activity against a range of

pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of

essential microbial enzymes or disruption of the cell membrane integrity.

Neuroprotective Effects
Thiazole carboxamide derivatives have shown promise as neuroprotective agents, particularly

through their modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptors.[4] These receptors are crucial for synaptic plasticity and their dysregulation is

implicated in neurodegenerative diseases. By acting as negative allosteric modulators, these

compounds can reduce excitotoxicity and offer a potential therapeutic strategy for conditions

like Alzheimer's and epilepsy.[4]
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Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the

production of prostaglandins. Thiazole carboxamide derivatives have been designed and

synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory effects with

potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6]
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Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative thiazole

carboxylate derivatives against various targets and cell lines.

Table 1: Anticancer Activity of Thiazole Carboxylate Derivatives
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Compound ID Target Cell Line
Activity
(IC₅₀/GI₅₀, µM)

Reference

3g MAGL

EKVX (Non-

Small Cell Lung

Cancer)

0.865 (GI₅₀) [2]

3g MAGL
MDA-MB-468

(Breast Cancer)
1.20 (GI₅₀) [2]

4c MAGL

HOP-92 (Non-

Small Cell Lung

Cancer)

0.34 (GI₅₀) [2]

4c MAGL

EKVX (Non-

Small Cell Lung

Cancer)

0.96 (GI₅₀) [2]

4c MAGL

MDA-MB-

231/ATCC

(Breast Cancer)

1.08 (GI₅₀) [2]

Compound III VEGFR-2 - 0.051 (IC₅₀) [7]

Compound 2f COX-2

Huh7

(Hepatocellular

Carcinoma)

17.47 (IC₅₀) [6]

Compound 2f COX-2
HCT116 (Colon

Carcinoma)
14.57 (IC₅₀) [6]

Table 2: Enzyme Inhibitory Activity of Thiazole Carboxylate Derivatives
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Compound ID Target Enzyme Activity (IC₅₀, µM) Reference

3g MAGL 0.037 [2]

4c MAGL 0.063 [2]

2b COX-1 0.239 [5]

2b COX-2 0.191 [5]

2a COX-2 0.958 [5]

2j COX-2 0.957 [5]

Compound 2a COX-2 0.3 nM [8]

Compound 2b COX-2 1 nM [8]

Compound 2c COX-2 7 nM [8]

Table 3: AMPA Receptor Modulation by Thiazole Carboxamide Derivatives

Compound ID
AMPA Receptor
Subunit

Activity (IC₅₀, µM) Reference

TC-2 GluA2 3.02 [4]

TC-2 GluA2/3 3.04 [4]

TC-2 GluA1/2 3.1 [4]

TC-2 GluA1 3.20 [4]

Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of

thiazole carboxylate derivatives, based on established literature.

General Synthesis of 2-Amino-N-(2-chloro-6-
methylphenyl)thiazole-5-carboxamide
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This protocol describes a common route for the synthesis of a key intermediate for Dasatinib, a

tyrosine kinase inhibitor.

Step 1: Amino Protection: 2-Aminothiazole-5-ethyl formate is reacted with benzyl

chloroformate (CBZ-Cl) in the presence of a base such as sodium bicarbonate in a suitable

solvent like dichloromethane to protect the amino group.

Step 2: Saponification: The resulting CBZ-protected ester is hydrolyzed using a base like

sodium hydroxide in an ethanol/water mixture to yield the corresponding carboxylic acid.

Step 3: Amidation: The carboxylic acid is activated, for example with methanesulfonyl

chloride, and then reacted with 2-chloro-6-methylaniline in a solvent such as pyridine to form

the amide bond.

Step 4: Deprotection: The CBZ protecting group is removed using a reagent like aluminum

trichloride in the presence of anisole to yield the final product, 2-amino-N-(2-chloro-6-

methylphenyl)thiazole-5-carboxamide.

In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.[9][10][11][12]

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the thiazole

carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is

incubated for 3-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a

solution of SDS in HCl) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a

microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of
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cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.[13][14][15][16]

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth (e.g., Mueller-Hinton Broth).

Serial Dilution: The thiazole carboxylate compound is serially diluted in the broth in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.

Conclusion
Thiazole carboxylates represent a highly versatile and promising class of compounds in

medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability,

make them attractive scaffolds for the development of novel drugs targeting a wide range of

diseases. The continued exploration of their structure-activity relationships and mechanisms of

action will undoubtedly lead to the discovery of new and improved therapeutic agents. This

guide provides a foundational understanding of the current landscape of thiazole carboxylate

research, serving as a valuable resource for scientists and researchers dedicated to advancing

the field of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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